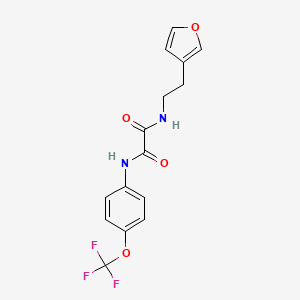

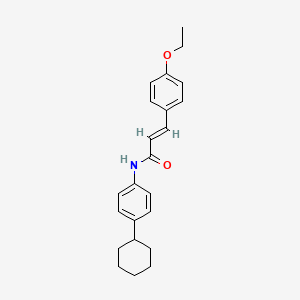

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical entity that appears to be related to various imidazole and pyrazine derivatives. These derivatives are known for their potential biological activities and have been the subject of several studies. For instance, imidazo[1,5-a]pyridines have been synthesized and found to exhibit fluorescence, which suggests potential applications in imaging or as probes . Similarly, imidazo[1,2-a]pyridines have been investigated for their antiulcer properties, indicating the therapeutic relevance of such structures .

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of sulfonylated furans or imidazo[1,2-a]pyridines, which can be achieved through a metal-free domino reaction . Additionally, the use of ionic liquids as catalysts has been reported for the synthesis of complex molecules, such as spiro-indoline-pyrazines . These methods highlight the versatility and efficiency of modern synthetic approaches that could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as imidazo[1,2-a]pyridines and pyrazines, often includes various substituents that can significantly affect their physical, chemical, and biological properties . The presence of a sulfonyl group, as indicated in the name of the compound, suggests potential interactions with biological targets due to its polar nature.

Chemical Reactions Analysis

Compounds with imidazole and pyrazine cores are known to participate in various chemical reactions. For example, the synthesis of 1,3-diarylated imidazopyridines involves oxidative condensation-cyclization reactions . The reactivity of such compounds can be further modified by introducing different functional groups, which can lead to a wide range of chemical behaviors.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole and pyrazine derivatives can vary widely depending on their substitution patterns. For instance, the introduction of electron-withdrawing or electron-donating groups can affect their acidity, basicity, solubility, and stability . The fluorescence properties of some imidazopyridines suggest that they may have interesting optical properties, which could be relevant for the compound .

Scientific Research Applications

Synthesis and Organic Chemistry

Research in the area of organic synthesis often explores the development of novel methodologies for constructing complex molecules. For example, studies have reported on the "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes to synthesize imidazo[1,2-a]pyridines, showing the versatility of water as a solvent in promoting such reactions (Darapaneni Chandra Mohan et al., 2013). Additionally, the metal-free iodine-catalyzed synthesis of fully substituted pyrazoles highlights an efficient approach to construct heterocyclic compounds by forming multiple bonds through a single operation (Jun Sun et al., 2015).

Antimicrobial Activity

Several studies have focused on the synthesis of new heterocyclic compounds containing sulfonamido moieties with the aim of finding potent antibacterial agents. For instance, novel compounds have been evaluated for their antibacterial activity, with some showing promising results against a range of bacteria (M. E. Azab et al., 2013). This suggests the potential of such structures in contributing to the development of new antibiotics.

Chemiluminescence

The exploration of chemiluminescent properties is another area of interest. Compounds such as polycyclic pyridazinediones have been synthesized and evaluated for their chemiluminescent capabilities, with some showing efficiency greater than luminol, a standard chemiluminescent agent. This indicates the potential application of these compounds in analytical chemistry and biological assays (Y. Tominaga et al., 1998).

properties

IUPAC Name |

3-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O3S/c1-18-8-12(17-9-18)23(20,21)19-5-2-10(7-19)22-13-11(6-14)15-3-4-16-13/h3-4,8-10H,2,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSAOLZEZOPABI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)

![3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B3012372.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)